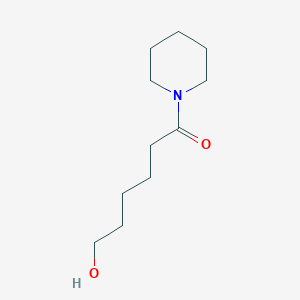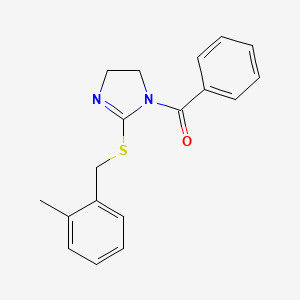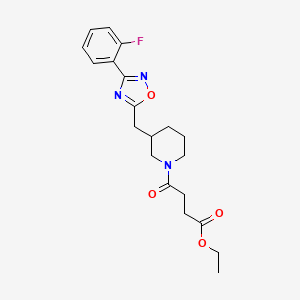
6-Hydroxy-1-(1-piperidinyl-1-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Hydroxy-1-(1-piperidinyl-1-hexanone is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
Diastereoconvergent Synthesis of Trans-5-hydroxy-6-substituted-2-piperidinones : A study by Si et al. (2014) describes a diastereoselective one-pot approach for the synthesis of trans-5-hydroxy-6-substituted-2-piperidinones, which has applications in the asymmetric synthesis of the enantiomer of (-)-CP-99,994 (Changmei Si et al., 2014).
Synthesis of Polymeric Stabilizers for Polymers : Jiang-qing Pan et al. (2000) developed a monomeric stabilizer incorporating a similar structure, demonstrating its efficacy in stabilizing polymers against photooxidation and thermal oxidation (Jiang-qing Pan et al., 2000).
Synthesis of trans-5-Hydroxy-6-alkynyl/alkenyl-2-piperidinones : Another study by Si et al. (2015) developed a method for synthesizing trans-5-hydroxy-6-alkynyl/alkenyl-2-piperidinones, which was used in the asymmetric synthesis of (-)-epiquinamide and (+)-swainsonine (Changmei Si et al., 2015).
Hydroxylation for Amino Acid Synthesis : Marin et al. (2002) demonstrated the synthesis of hydroxy-6-oxo-1,2-piperidinedicarboxylates and related compounds, useful in the synthesis of unique amino acids like 5-hydroxylysine, found in collagen (J. Marin et al., 2002).
Synthesis of Novel Iron(III) Chelators : Workman et al. (2016) synthesized chelators based on a structure related to 6-Hydroxy-1-(1-piperidinyl-1-hexanone, showing potential as biostatic agents against pathogenic bacteria (David G Workman et al., 2016).
Chemical Studies and Applications
Oxidation Processes : Zhou et al. (2015) investigated the activation of peroxymonosulfate by benzoquinone, using compounds similar to this compound for the degradation of pollutants, demonstrating a novel nonradical oxidation process (Yang Zhou et al., 2015).
Catalytic Hydrogenation in Organic Synthesis : Tolmachova et al. (2011) utilized hydrogenated derivatives of piperidinones for the synthesis of novel trifluoromethyl-containing compounds, indicating the versatility of these structures in organic synthesis (Nataliya A. Tolmachova et al., 2011).
NMR Studies of Piperidinone Derivatives : Díaz et al. (2000) conducted NMR studies on substituted piperidinone oximes, providing insights into the structural and conformational properties of these compounds (E. Díaz et al., 2000).
Kinetic Study of Hydroamination Catalysts : Müller et al. (2003) analyzed the kinetics of hydroamination reactions using catalysts based on structures like this compound, contributing to the understanding of catalysis mechanisms (T. Müller et al., 2003).
X-ray Diffraction and VT-NMR Studies : Choi et al. (2014) performed X-ray diffraction and VT-NMR studies on 3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, revealing the rotation energy barriers and π electron delocalization in such structures (Seunghyun Choi et al., 2014).
Properties
IUPAC Name |
6-hydroxy-1-piperidin-1-ylhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-10-6-1-3-7-11(14)12-8-4-2-5-9-12/h13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLPLWVTRRXHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)

![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2538253.png)


![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)
![1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE](/img/structure/B2538259.png)
![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)
![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2538261.png)


![1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2538266.png)


